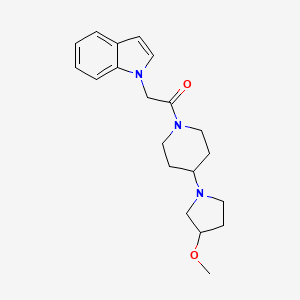
2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It is a potent agonist of the 5-HT2A receptor and has been found to induce strong psychedelic effects in humans.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one and its derivatives have been studied for their synthesis techniques and chemical properties. Sadovoy et al. (2011) describe the regioselective synthesis of 1-alkyl-5-(indol-3-yl and -2-yl)pyrrolidin-2-ones, highlighting the versatility of these compounds in organic synthesis (Sadovoy et al., 2011).
Antitumor and Anticancer Potential
- Studies have explored the antitumor and anticancer potential of indole-based compounds. Andreani et al. (2008) report the synthesis of compounds formed by two indole systems separated by a heterocycle, showing significant antitumor activity in human cell line screens (Andreani et al., 2008). Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity, which demonstrates the relevance of such compounds in the development of new cancer treatments (Kumar et al., 2013).
Neuroprotective Agents
- Indole derivatives have been studied for their potential as neuroprotective agents. Buemi et al. (2013) synthesized several indole derivatives that were potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, also demonstrating antioxidant properties. This highlights the role of such compounds in the treatment of neurodegenerative diseases (Buemi et al., 2013).
HIV-1 Attachment Inhibition
- Indole-based derivatives have been characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. Wang et al. (2009) studied the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives, indicating their significance in developing new treatments for HIV (Wang et al., 2009).
Photochromic Properties
- Li et al. (2015) synthesized a new spiro[indoline–naphthaline]oxazine derivative, exhibiting excellent photochromic properties in different solvents. This research provides insights into the potential use of indole derivatives in photochromic applications (Li et al., 2015).
Propiedades
IUPAC Name |
2-indol-1-yl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-18-9-13-22(14-18)17-7-11-21(12-8-17)20(24)15-23-10-6-16-4-2-3-5-19(16)23/h2-6,10,17-18H,7-9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJGZGFAGGLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

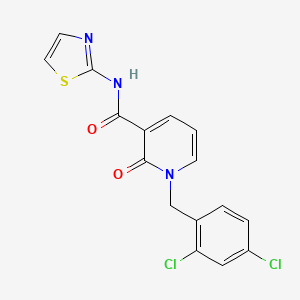
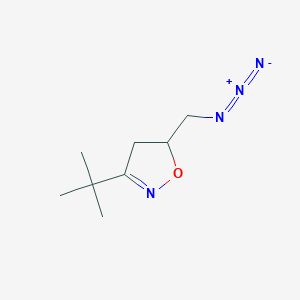

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)
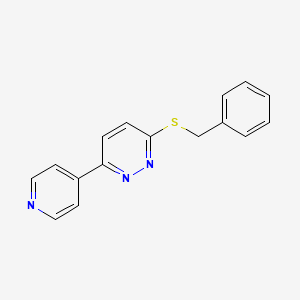



![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)
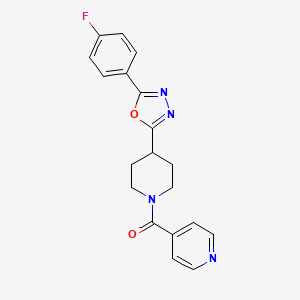
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2664149.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2664150.png)